molecular formula C11H24ClNO2 B2391846 Tert-butyl 7-aminoheptanoate hydrochloride CAS No. 2138066-00-7

Tert-butyl 7-aminoheptanoate hydrochloride

Cat. No.: B2391846
CAS No.: 2138066-00-7
M. Wt: 237.77
InChI Key: NPIWXXXAHSSCJV-UHFFFAOYSA-N
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Description

Tert-butyl 7-aminoheptanoate hydrochloride: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-aminoheptanoate hydrochloride typically involves the esterification of 7-aminoheptanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 7-aminoheptanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used in the study of amino acid metabolism and enzyme interactions. It is also employed in the synthesis of peptides and proteins .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-aminoheptanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 7-aminoheptanoate hydrochloride is unique due to its specific chain length and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 7-aminoheptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-11(2,3)14-10(13)8-6-4-5-7-9-12;/h4-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWXXXAHSSCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138066-00-7
Record name tert-butyl 7-aminoheptanoate hydrochloride
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